

Ac-VETD-AMC Peptide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ac-VETD-AMC

Cat. No.: B15591033

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This technical guide provides an in-depth overview of the core characteristics and applications of the **Ac-VETD-AMC** peptide, a fluorogenic substrate for caspase-8. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental properties, experimental protocols, and key signaling pathways associated with this research tool.

Core Characteristics of Ac-VETD-AMC

Ac-VETD-AMC is a synthetic tetrapeptide, N-acetyl-Val-Glu-Thr-Asp-7-amino-4-methylcoumarin, designed as a sensitive substrate for caspase-8.^{[1][2]} The peptide sequence VETD is recognized and cleaved by active caspase-8 after the aspartate residue. This cleavage event liberates the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), which can be detected by fluorescence spectroscopy. The intensity of the fluorescence is directly proportional to the caspase-8 activity in the sample.

Quantitative Data Summary

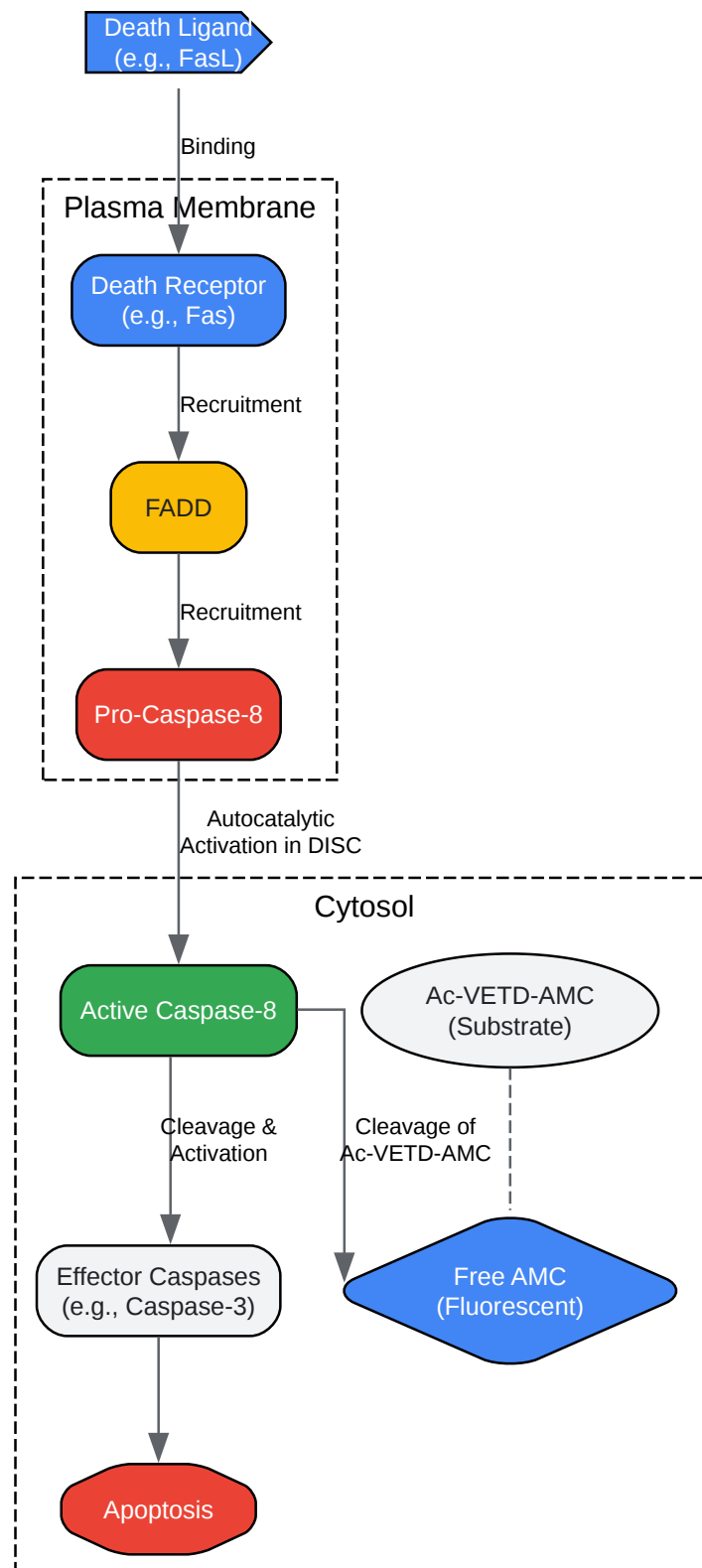
The following table summarizes the key quantitative characteristics of the **Ac-VETD-AMC** peptide.

Property	Value	Reference
Full Name	N-acetyl-Val-Glu-Thr-Asp-7-amino-4-methylcoumarin	N/A
Amino Acid Sequence	Ac-Val-Glu-Thr-Asp	[2]
Molecular Formula	C30H39N5O	[1]
Molecular Weight	661.66 g/mol	[1]
Excitation Wavelength	360-380 nm	[2]
Emission Wavelength	440-460 nm	[2]
Primary Target Enzyme	Caspase-8	[1][2]
Storage	Store at -20°C, protect from light	[3]

Note: Specific kinetic parameters such as K_m and k_{cat} for **Ac-VETD-AMC** are not readily available in public literature and may vary depending on the specific assay conditions and enzyme source.

Mechanism of Action and Signaling Pathway

Caspase-8 is an initiator caspase that plays a critical role in the extrinsic pathway of apoptosis. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF- α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins like FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo dimerization and autocatalytic activation. The active caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. **Ac-VETD-AMC** serves as an *in vitro* tool to measure the enzymatic activity of this activated caspase-8.



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Caspase-8 activation and substrate cleavage pathway.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-8 assay in a 96-well plate format using a substrate like **Ac-VETD-AMC**. This protocol is based on standard procedures for similar caspase-8 assays and may require optimization for specific experimental conditions.

[3][4][5]

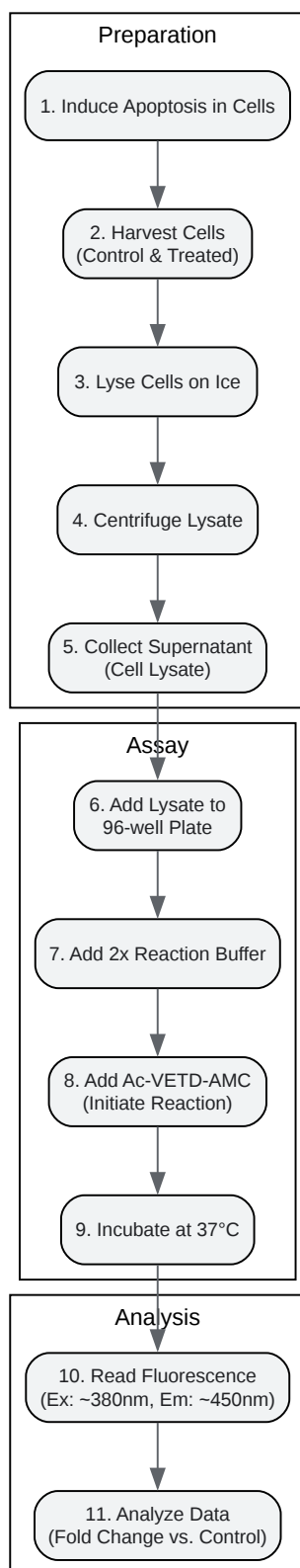
Reagents and Materials

- **Ac-VETD-AMC** Substrate: Stock solution (e.g., 1-10 mM in DMSO).
- Lysis Buffer: (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT).
- 2x Reaction Buffer: (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2).
- Cell Lysates: Prepared from control and treated cells.
- Purified Active Caspase-8: (Optional, as a positive control).
- Caspase-8 Inhibitor: (e.g., Z-IETD-FMK, for negative control).
- 96-well black microplate: For fluorescence measurements.
- Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~450 nm.

Experimental Workflow

- Cell Lysate Preparation:
 - Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
 - Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.
 - Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 μ L per 2 x 10⁶ cells) and incubate on ice for 10-20 minutes.
 - Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.

- Collect the supernatant, which contains the cytosolic proteins, for the assay. Determine the protein concentration of the lysate.
- Assay Setup:
 - Prepare a master mix of the 2x Reaction Buffer.
 - In a 96-well black microplate, add 50 μ L of cell lysate (containing 100-200 μ g of protein) to each well.
 - Include wells for a blank (Lysis Buffer only), a positive control (purified active caspase-8), and a negative control (lysate pre-incubated with a caspase-8 inhibitor for 10-15 minutes).
 - Add 50 μ L of 2x Reaction Buffer to each well.
- Reaction and Measurement:
 - Prepare the **Ac-VETD-AMC** substrate working solution by diluting the stock in the appropriate buffer to the desired final concentration (typically 50 μ M).
 - Add 5 μ L of the **Ac-VETD-AMC** substrate solution to each well to initiate the reaction.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm. Readings can be taken kinetically or as an endpoint measurement.
- Data Analysis:
 - Subtract the blank reading from all sample readings.
 - Determine the fold-increase in caspase-8 activity by comparing the fluorescence of the treated samples to the non-induced control.



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References

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